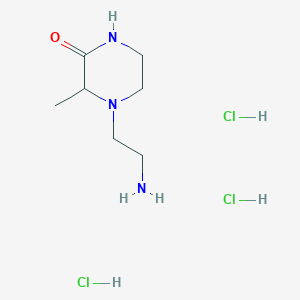
4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride is a chemical compound with significant potential in various scientific fields It is a derivative of piperazine, containing an aminoethyl group and a methyl group attached to the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride typically involves the reaction of 3-methylpiperazine with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the trihydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction is carried out in reactors designed for efficient mixing and heat transfer. The product is then purified through crystallization or other separation techniques to obtain the desired trihydrochloride salt.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The aminoethyl group allows for interactions with amino acid residues in proteins, while the piperazine ring provides structural stability.
相似化合物的比较
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
Aminoethylpiperazine: Used in the synthesis of polymers and as a curing agent for epoxy resins.
Indole Derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
4-(2-Aminoethyl)-3-methylpiperazin-2-one trihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminoethyl group and a methyl-substituted piperazine ring makes it a versatile compound for various applications.
属性
IUPAC Name |
4-(2-aminoethyl)-3-methylpiperazin-2-one;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.3ClH/c1-6-7(11)9-3-5-10(6)4-2-8;;;/h6H,2-5,8H2,1H3,(H,9,11);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIONRWJJFDJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1CCN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
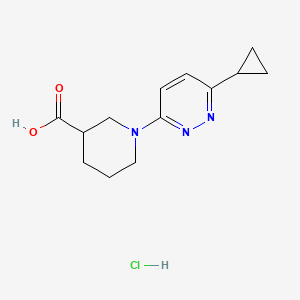
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2759124.png)
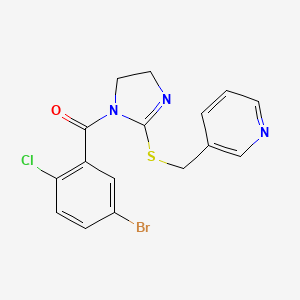
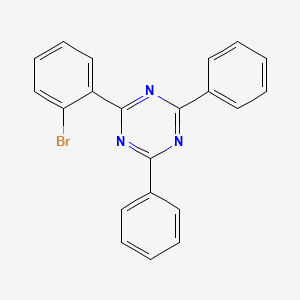
![4-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2759131.png)
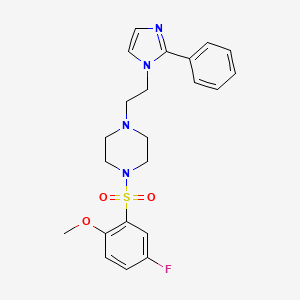
![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2759133.png)

![N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2759137.png)
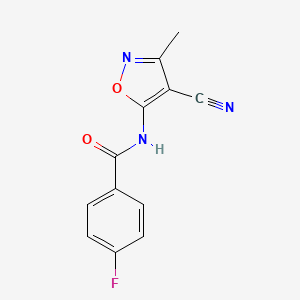
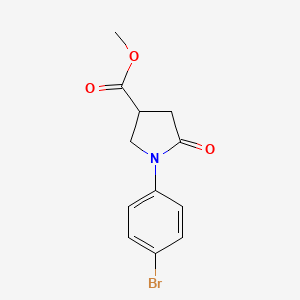
![(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B2759141.png)
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)
![1-[(Ethylcarbamoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2759145.png)
